molecular formula C7H12O2 B6248587 3-hydroxy-2,2-dimethylcyclopentan-1-one CAS No. 59159-05-6

3-hydroxy-2,2-dimethylcyclopentan-1-one

Cat. No.: B6248587
CAS No.: 59159-05-6
M. Wt: 128.2
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Description

3-hydroxy-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H12O2 It is a cyclopentanone derivative featuring a hydroxyl group and two methyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing 3-hydroxy-2,2-dimethylcyclopentan-1-one involves an aldol condensation reaction. This process typically starts with the reaction of acetone with formaldehyde in the presence of a base such as sodium hydroxide. The intermediate product undergoes cyclization to form the desired cyclopentanone derivative.

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable precursor like 2,2-dimethylcyclopentanone. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of method depends on the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-hydroxy-2,2-dimethylcyclopentan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 2,2-dimethylcyclopentanone or 2,2-dimethylcyclopentanoic acid.

    Reduction: 3-hydroxy-2,2-dimethylcyclopentanol.

    Substitution: Esters such as 3-acetoxy-2,2-dimethylcyclopentan-1-one.

Scientific Research Applications

3-hydroxy-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation processes.

  • Medicine: : Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

  • Industry: : In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-dimethylcyclopentan-1-one depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylcyclopentanone: Lacks the hydroxyl group, making it less reactive in certain types of chemical reactions.

    3-hydroxycyclopentanone: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.

    2,2-dimethyl-3-hydroxycyclohexanone: A larger ring structure, which can influence its reactivity and applications.

Uniqueness

3-hydroxy-2,2-dimethylcyclopentan-1-one is unique due to the combination of its hydroxyl group and two methyl groups on a cyclopentane ring. This structure provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.

Properties

CAS No.

59159-05-6

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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